
1-Naphthalenol, 7-methyl-, 1-(hydrogen sulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenol, 7-methyl-, 1-(hydrogen sulfate) is an organic compound that belongs to the class of naphthalenols It is characterized by the presence of a hydroxyl group (-OH) attached to a naphthalene ring, which is further substituted with a methyl group and a hydrogen sulfate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Naphthalenol, 7-methyl-, 1-(hydrogen sulfate) can be synthesized through several methods. One common approach involves the nitration of naphthalene to produce 1-nitronaphthalene, which is then hydrogenated to form 1-aminonaphthalene. This intermediate is subsequently hydrolyzed to yield 1-naphthalenol. The final step involves the sulfonation of 1-naphthalenol with sulfuric acid to introduce the hydrogen sulfate group .
Industrial Production Methods
In industrial settings, the production of 1-naphthalenol, 7-methyl-, 1-(hydrogen sulfate) typically involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalenol, 7-methyl-, 1-(hydrogen sulfate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using rhodium or palladium catalysts.
Substitution: Diazonium salts are often used for diazotization reactions, followed by coupling with various nucleophiles.
Major Products
Oxidation: 1,4-naphthoquinone.
Reduction: Tetrahydro-1-naphthalenol derivatives.
Substitution: 4-amino-1-naphthalenol and various azo dyes.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenol, 7-methyl-, 1-(hydrogen sulfate) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Employed in biochemical assays and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-naphthalenol, 7-methyl-, 1-(hydrogen sulfate) involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The hydrogen sulfate group enhances the compound’s solubility and reactivity, facilitating its incorporation into various chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthol: Differentiated by the absence of the methyl and hydrogen sulfate groups.
2-Naphthol: An isomer with the hydroxyl group at the 2-position of the naphthalene ring.
4-Amino-1-naphthalenol: Contains an amino group instead of the hydrogen sulfate group.
Uniqueness
1-Naphthalenol, 7-methyl-, 1-(hydrogen sulfate) is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the methyl and hydrogen sulfate groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
85896-64-6 |
|---|---|
Molekularformel |
C11H10O4S |
Molekulargewicht |
238.26 g/mol |
IUPAC-Name |
(7-methylnaphthalen-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C11H10O4S/c1-8-5-6-9-3-2-4-11(10(9)7-8)15-16(12,13)14/h2-7H,1H3,(H,12,13,14) |
InChI-Schlüssel |
QDVMMBFUHFHGCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC=C2OS(=O)(=O)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


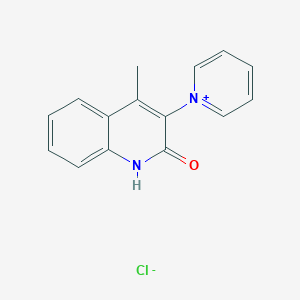

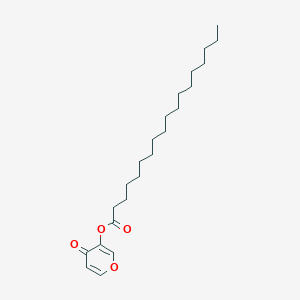
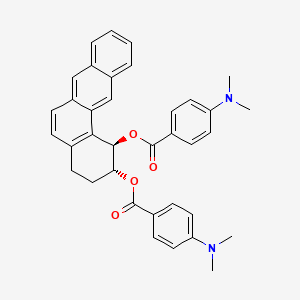
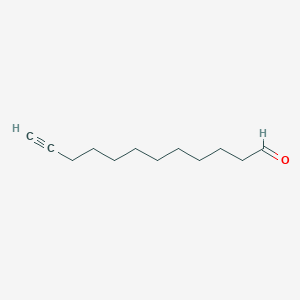
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)

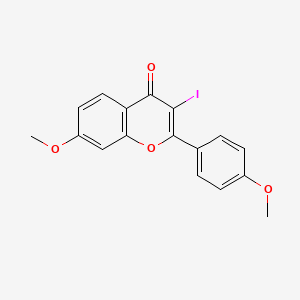
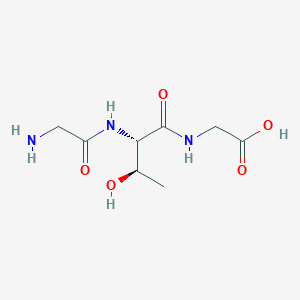
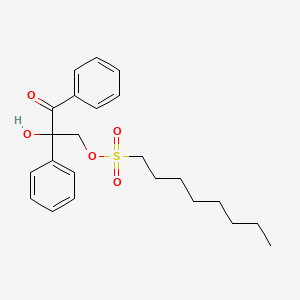
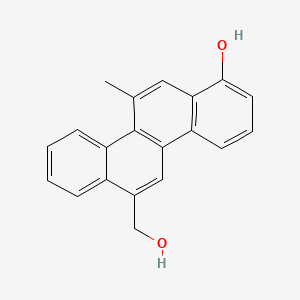
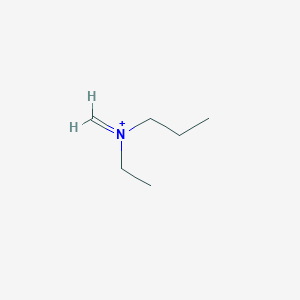
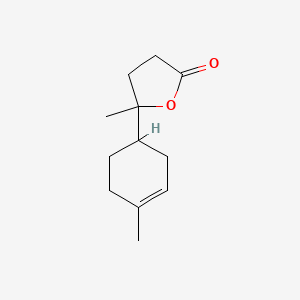
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
